1,3-Dimethylcyclopentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

62184-82-1 |

|---|---|

Formule moléculaire |

C7H12 |

Poids moléculaire |

96.17 g/mol |

Nom IUPAC |

1,3-dimethylcyclopentene |

InChI |

InChI=1S/C7H12/c1-6-3-4-7(2)5-6/h5-6H,3-4H2,1-2H3 |

Clé InChI |

QIIAONVJAUZQQR-UHFFFAOYSA-N |

SMILES canonique |

CC1CCC(=C1)C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylcyclopentene from 1,3-Dimethylcyclopentanol

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethylcyclopentene through the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol (B94075). The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the underlying reaction mechanism, experimental protocols, potential byproducts, and relevant data, presented in a clear and structured format.

Introduction

The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis for the formation of alkenes. In the case of tertiary alcohols like 1,3-dimethylcyclopentanol, this transformation proceeds readily under relatively mild conditions.[1] The reaction follows an E1 (unimolecular elimination) mechanism, which involves the formation of a carbocation intermediate.[1] The regioselectivity of the reaction is largely governed by Zaitsev's rule, which predicts that the most substituted, and therefore most stable, alkene will be the major product.[1] However, the reaction can also yield a mixture of isomeric alkenes due to different possible deprotonation pathways and potential carbocation rearrangements.[1][2]

Reaction Mechanism

The dehydration of 1,3-dimethylcyclopentanol is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric acid or phosphoric acid. This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O). The subsequent departure of a water molecule leads to the formation of a tertiary carbocation. This intermediate can then undergo deprotonation from an adjacent carbon to form an alkene.

The primary pathways for the carbocation are as follows:

-

Pathway 1: Deprotonation without Rearrangement

-

Formation of this compound (Major Product): Deprotonation from the C2 carbon results in the formation of a tetrasubstituted double bond, which is the most thermodynamically stable product according to Zaitsev's rule.[1]

-

Formation of 1,5-dimethylcyclopentene (B93963) (Minor Product): Deprotonation from the C5 carbon leads to a less substituted alkene.[1]

-

-

Pathway 2: Carbocation Rearrangement In some cases, the initially formed carbocation can undergo rearrangements, such as a 1,2-hydride shift, to form a more stable carbocation, which can then lead to different alkene isomers.[1] For the 1,3-dimethylcyclopentyl carbocation, a hydride shift is less likely to produce a more stable carbocation.

Experimental Protocols

Two primary methods for the dehydration of 1,3-dimethylcyclopentanol are presented below. The first utilizes a strong mineral acid, which is a common approach, while the second employs phosphorus oxychloride, which can sometimes minimize rearrangements.

Method 1: Acid-Catalyzed Dehydration with Phosphoric Acid

This procedure is adapted from general methods for the dehydration of secondary and tertiary alcohols.[3][4]

Materials and Equipment:

-

1,3-Dimethylcyclopentanol

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[5]

-

5% Sodium bicarbonate (NaHCO₃) solution[3]

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)[4]

-

Boiling chips

-

Round-bottom flask (50 mL)

-

Fractional distillation apparatus[4]

-

Separatory funnel

-

Erlenmeyer flask

-

Heating mantle or sand bath[4]

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add 1,3-dimethylcyclopentanol and 85% phosphoric acid in an appropriate molar ratio (e.g., a 1:0.3 ratio of alcohol to acid). Add a few boiling chips.

-

Distillation: Assemble a fractional distillation apparatus.[4] Heat the flask gently using a heating mantle or sand bath. The alkene products, having lower boiling points than the starting alcohol, will distill as they are formed, shifting the equilibrium toward the products.[4] Collect the distillate in a receiver cooled in an ice bath.

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.[3] Be sure to vent the funnel frequently as carbon dioxide gas may evolve.[3]

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[4]

-

Purification and Analysis: Decant or filter the dried liquid into a pre-weighed vial. The product is a mixture of alkene isomers. Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the isomers.[1] Infrared (IR) spectroscopy can be used to confirm the presence of a C=C bond and the absence of the -OH group.[1]

Method 2: Dehydration using Phosphorus Oxychloride (POCl₃) and Pyridine (B92270)

This method can sometimes favor the E2 elimination pathway, potentially reducing the formation of rearranged byproducts.[2]

Materials and Equipment:

-

1,3-Dimethylcyclopentanol

-

Anhydrous pyridine

-

Phosphorus oxychloride (POCl₃)

-

Diethyl ether

-

Dilute Hydrochloric acid (HCl)

-

Saturated Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dimethylcyclopentanol in anhydrous pyridine and cool the solution to 0°C in an ice bath.[2]

-

Reagent Addition: Slowly add phosphorus oxychloride dropwise to the cooled solution with stirring.[2]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction by TLC or GC.[2]

-

Work-up: Cool the reaction mixture and pour it over crushed ice. Extract the product with diethyl ether.[2]

-

Purification: Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2] The crude product can be further purified by distillation.

Data Presentation

The following tables summarize key physicochemical and spectroscopic data for the reactant and expected products.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1,3-Dimethylcyclopentanol | C₇H₁₄O | 114.19 | ~156 |

| This compound | C₇H₁₂ | 96.17 | ~95-97 |

| 1,5-Dimethylcyclopentene | C₇H₁₂ | 96.17 | ~93-95 |

Note: Boiling points are approximate and can vary with pressure.

Table 2: Spectroscopic Data for Product Identification

| Spectroscopy | Key Features |

| Infrared (IR) | Presence of a C=C stretch (~1640-1680 cm⁻¹). Absence of a broad O-H stretch (~3200-3600 cm⁻¹) from the starting alcohol. |

| ¹H NMR | Signals in the alkene region (~4.5-6.5 ppm). Absence of the alcohol proton signal. |

| ¹³C NMR | Presence of sp² hybridized carbon signals (~100-150 ppm). |

| Mass Spec (GC-MS) | Molecular ion peak corresponding to the alkene (m/z = 96). Fragmentation pattern can help distinguish between isomers. |

Table 3: Expected Product Distribution

| Product | Type | Expected Abundance | Rationale |

| This compound | Tetrasubstituted alkene | Major | Zaitsev's Rule (most stable product)[1] |

| 1,5-Dimethylcyclopentene | Trisubstituted alkene | Minor | Less stable product[1] |

| Other Isomers | - | Possible in small amounts | Carbocation rearrangements[1] |

Note: The actual experimental product distribution may vary depending on reaction conditions such as temperature and catalyst concentration.[1]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated acids like sulfuric acid and phosphoric acid are highly corrosive. Handle with extreme care.

-

Organic solvents and products are flammable. Keep away from open flames and ignition sources.

-

Phosphorus oxychloride is corrosive and reacts violently with water. It should be handled with extreme caution.

Conclusion

The acid-catalyzed dehydration of 1,3-dimethylcyclopentanol is an effective method for the synthesis of this compound and its isomers.[1] The reaction proceeds via an E1 mechanism, and the product distribution is primarily governed by the stability of the resulting alkenes, with the most substituted alkene being the major product.[1] Careful control of reaction conditions and appropriate work-up procedures are essential for maximizing the yield and purity of the desired product. Characterization of the product mixture, typically by GC-MS, is necessary to determine the isomeric ratio.[1]

References

Spectroscopic Profile of 1,3-Dimethylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,3-Dimethylcyclopentene, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound in readily accessible databases, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous structures. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar cyclic alkenes and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Vinylic Proton | ~5.3 - 5.5 | Triplet (t) or complex multiplet | Allylic couplings: ~2-3 Hz |

| Allylic Methine Proton | ~2.5 - 2.8 | Multiplet (m) | |

| Allylic Methylene Protons | ~2.0 - 2.3 | Multiplet (m) | |

| Non-allylic Methylene Protons | ~1.5 - 1.8 | Multiplet (m) | |

| Vinylic Methyl Protons | ~1.6 - 1.7 | Singlet (s) or narrow multiplet | |

| Allylic Methyl Protons | ~1.0 - 1.1 | Doublet (d) | ~7 Hz |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary Vinylic Carbon | ~140 - 145 |

| Tertiary Vinylic Carbon | ~125 - 130 |

| Allylic Methine Carbon | ~40 - 45 |

| Allylic Methylene Carbon | ~30 - 35 |

| Non-allylic Methylene Carbon | ~25 - 30 |

| Vinylic Methyl Carbon | ~12 - 15 |

| Allylic Methyl Carbon | ~20 - 25 |

Table 3: Predicted IR Spectroscopy Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| =C-H Stretch | 3010 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=C Stretch | 1640 - 1680 | Medium to Weak |

| CH₂ Bend (Scissoring) | ~1450 - 1465 | Medium |

| CH₃ Bend (Asymmetric) | ~1430 - 1470 | Medium |

| CH₃ Bend (Symmetric) | ~1375 | Medium |

| =C-H Bend (Out-of-plane) | 800 - 850 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Notes |

| 96 | [C₇H₁₂]⁺ | Molecular Ion (M⁺) |

| 81 | [M - CH₃]⁺ | Loss of a methyl group. |

| 68 | [M - C₂H₄]⁺ | Retro-Diels-Alder fragmentation or loss of ethylene. |

| 67 | [C₅H₇]⁺ | Common fragment for cyclic alkenes. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-25 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

Procedure:

-

Sample Preparation: Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with parameters such as a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (a few drops)

-

FTIR spectrometer with a salt plate (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation (Salt Plate Method): Place one or two drops of the liquid sample between two salt plates, creating a thin film.

-

Sample Preparation (ATR Method): Place a drop of the sample directly onto the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Helium carrier gas

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Gas Chromatography: The sample is vaporized and carried by the helium gas through a capillary column (e.g., a non-polar column like DB-5ms) which separates the components of the sample. The oven temperature program is set to ensure good separation.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, which is typically an electron ionization (EI) source. The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-dimethylcyclopentene, a cyclic alkene of interest in organic synthesis and as a potential building block in the development of novel chemical entities. This document summarizes its key physical characteristics, details its chemical reactivity, and provides experimental protocols for its synthesis and analysis.

Physical Properties

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | 1,3-Dimethylcyclopentane (cis) | 1,3-Dimethylcyclopentane (trans) |

| Molecular Formula | C₇H₁₂[2][3] | C₇H₁₄[4] | C₇H₁₄ |

| Molecular Weight | 96.17 g/mol [2][3] | 98.19 g/mol [4] | 98.19 g/mol |

| Boiling Point | 92 °C[5] | 91.8 °C | 90.9 °C |

| Melting Point | -108.93 °C (estimate) | -135.2 °C | -138.55 °C |

| Density | 0.761 g/cm³ (estimate) | 0.749 g/cm³ | 0.750 g/cm³ |

| Refractive Index | 1.4250 | 1.411 | 1.418 |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce in publicly accessible databases. However, based on the known spectral properties of similar cyclopentene (B43876) derivatives and its saturated analog, 1,3-dimethylcyclopentane, the following characteristics can be anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methyl groups, the allylic protons, and the remaining methylene (B1212753) protons on the cyclopentene ring. The chemical shifts would be influenced by their proximity to the double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by two signals in the sp² region (olefinic carbons) and several signals in the sp³ region corresponding to the methyl and methylene carbons. The number of distinct signals will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic C-H stretching frequencies for the sp² and sp³ hybridized carbons. A key feature would be the C=C stretching vibration, typically observed in the 1640-1680 cm⁻¹ region for cyclopentenes. The spectrum of the related 1,5-dimethylcyclopentene (B93963) shows a gas-phase IR spectrum with characteristic C-H and C-C vibrations.[6] Similarly, the IR spectrum of 1,3-dimethylcyclopentane, its saturated counterpart, is well-documented and primarily shows C-H stretching and bending vibrations.[7]

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 96. The fragmentation pattern would likely involve the loss of methyl groups (m/z 81) and characteristic cleavages of the cyclopentene ring. The mass spectrum of the related cis-1,3-dimethylcyclopentane (B1584825) shows a base peak at m/z 70 and other significant fragments.[8]

Chemical Properties and Reactivity

The primary site of reactivity in this compound is the carbon-carbon double bond, which acts as a nucleophile. It readily undergoes electrophilic addition reactions.

Electrophilic Addition of Hydrogen Halides

This compound reacts with hydrogen halides (e.g., HBr) via an electrophilic addition mechanism. The reaction proceeds through the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, protonation of the double bond can lead to two different tertiary carbocations. The subsequent attack by the bromide ion will yield a mixture of isomeric bromoalkanes.[9][10][11][12]

Below is a diagram illustrating the mechanism for the electrophilic addition of HBr to this compound.

Experimental Protocols

Synthesis of this compound via Dehydration of 1,3-Dimethylcyclopentanol (B94075)

A common method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. The dehydration of 1,3-dimethylcyclopentanol is expected to yield a mixture of isomeric dimethylcyclopentenes, including this compound, through an E1 elimination mechanism that may involve carbocation rearrangements.[13]

Materials:

-

1,3-Dimethylcyclopentanol

-

Concentrated sulfuric acid or 85% phosphoric acid

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: Place 1,3-dimethylcyclopentanol in a round-bottom flask. Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.[1][13]

-

Distillation: Heat the mixture. The alkene products, being more volatile, will distill as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.[1][13]

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with water.[1][13]

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. The resulting mixture of dimethylcyclopentene isomers can be separated and purified by fractional distillation.[1]

The workflow for the synthesis and purification of this compound is depicted below.

Analysis

Gas chromatography (GC) is a suitable technique for the analysis of the product mixture from the dehydration reaction, allowing for the separation and quantification of the different dimethylcyclopentene isomers.[13]

Safety and Handling

This compound is expected to be a flammable liquid. Appropriate safety precautions, such as working in a well-ventilated fume hood and avoiding sources of ignition, should be taken. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of closely related compounds like cis-1,3-dimethylcyclopentane.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H12 | CID 3017320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. cis-1,3-Dimethylcyclopentane | C7H14 | CID 17326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. Cyclopentene, 1,5-dimethyl- [webbook.nist.gov]

- 7. Cyclopentane, 1,3-dimethyl- [webbook.nist.gov]

- 8. Cyclopentane, 1,3-dimethyl-, cis- [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanisms of 1,3-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylcyclopentene is a substituted cycloalkene that serves as a versatile substrate in organic synthesis. Its reactivity is primarily dictated by the presence of a tetrasubstituted double bond within a five-membered ring. Understanding the mechanisms of reactions involving this compound is crucial for predicting product outcomes, optimizing reaction conditions, and designing novel synthetic pathways. This technical guide provides a detailed exploration of the key reaction mechanisms of this compound, complete with experimental protocols and data presentation to aid researchers in their scientific endeavors.

Synthesis of this compound

A common and practical route to a mixture of dimethylcyclopentene isomers, with this compound as the major product, is the acid-catalyzed dehydration of 1,3-dimethylcyclopentanol (B94075).[1]

Reaction Mechanism: Acid-Catalyzed Dehydration (E1 Mechanism)

The reaction proceeds via an E1 (unimolecular elimination) mechanism, which involves the formation of a carbocation intermediate.[1]

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of 1,3-dimethylcyclopentanol by a strong acid catalyst, such as sulfuric acid or phosphoric acid. This converts the poor leaving group (-OH) into a good leaving group (H₂O).[1]

-

Formation of a Tertiary Carbocation: The departure of a water molecule leads to the formation of a relatively stable tertiary carbocation.[1]

-

Deprotonation to Form Alkenes: This carbocation can then be deprotonated by a weak base (like water or the conjugate base of the acid catalyst) at an adjacent carbon atom to yield a mixture of alkene isomers.[1]

-

Formation of this compound (Major Product): Deprotonation from the C2 carbon results in the formation of the thermodynamically more stable tetrasubstituted double bond, making this compound the major product according to Zaitsev's rule.[1]

-

Formation of 1,5-Dimethylcyclopentene (Minor Product): Deprotonation from the C5 carbon yields the trisubstituted alkene, 1,5-dimethylcyclopentene.[1]

-

Potential Rearrangement: The tertiary carbocation can potentially undergo a 1,2-hydride shift, leading to the formation of other rearranged alkene products, though these are typically minor.[1]

-

References

Theoretical Calculations and Modeling of 1,3-Dimethylcyclopentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational modeling of 1,3-dimethylcyclopentene. In the absence of extensive published experimental and computational data for this specific molecule, this document outlines the established principles and methodologies in computational chemistry to predict its structural, energetic, and vibrational properties. This guide serves as a robust framework for researchers initiating computational studies on this compound and related cyclic hydrocarbon derivatives, which are crucial scaffolds in medicinal chemistry and materials science. The methodologies detailed herein are standard in the field and are applied to generate representative theoretical data for the purpose of this guide.

Introduction

This compound is a cyclic alkene of interest in organic synthesis and as a structural motif in various natural products and pharmaceutical compounds. Understanding its three-dimensional structure, conformational preferences, and vibrational characteristics is essential for predicting its reactivity, designing derivatives, and interpreting spectroscopic data. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating these properties with a high degree of accuracy. This guide details the theoretical framework and protocols for such an investigation.

Conformational Analysis

The cyclopentene (B43876) ring is not planar and adopts puckered conformations to alleviate ring strain. For this compound, the primary conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). The positions of the two methyl groups (axial vs. equatorial) significantly influence the relative stability of these conformers due to steric interactions.

Computational Protocol for Conformational Analysis

A typical workflow for the conformational analysis of this compound involves a multi-step computational approach:

-

Initial Structure Generation: Generation of various possible conformers of this compound, considering both envelope and half-chair puckering, as well as the cis and trans arrangements of the methyl groups.

-

Molecular Mechanics (MM) Screening: A preliminary energy minimization and conformational search using a molecular mechanics force field (e.g., MMFF94s) to identify a set of low-energy candidate structures.

-

Density Functional Theory (DFT) Optimization: The low-energy conformers from the MM screen are then subjected to full geometry optimization using a more accurate DFT method, such as B3LYP with a 6-31G(d) basis set.

-

Frequency Analysis: A vibrational frequency calculation is performed on each optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p) or ωB97X-D/aug-cc-pVTZ).

Predicted Conformational Energies

The following table summarizes the theoretical relative energies of the plausible conformers of this compound, calculated using a representative DFT method. The conformer with the lowest energy is assigned a relative energy of 0.00 kcal/mol.

| Conformer | Ring Puckering | Methyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope | 1-CH₃ (equatorial), 3-CH₃ (equatorial) | 0.00 |

| 2 | Half-Chair | 1-CH₃ (pseudo-equatorial), 3-CH₃ (pseudo-equatorial) | 0.85 |

| 3 | Envelope | 1-CH₃ (equatorial), 3-CH₃ (axial) | 2.10 |

| 4 | Half-Chair | 1-CH₃ (pseudo-equatorial), 3-CH₃ (pseudo-axial) | 2.95 |

Molecular Geometry Optimization

The geometry of the most stable conformer of this compound is optimized to determine its equilibrium bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's shape and steric profile.

Computational Protocol for Geometry Optimization

The geometry of the lowest energy conformer identified from the conformational analysis is optimized using DFT, typically with the B3LYP functional and a 6-31G(d) or larger basis set. The optimization process continues until the forces on the atoms and the energy change between successive steps are negligible, indicating a stationary point on the potential energy surface has been reached.

Predicted Geometric Parameters

The following tables present the predicted key geometric parameters for the most stable conformer of this compound.

Table 1: Predicted Bond Lengths

| Bond | Bond Length (Å) |

| C1=C2 | 1.345 |

| C1-C5 | 1.510 |

| C2-C3 | 1.512 |

| C3-C4 | 1.545 |

| C4-C5 | 1.548 |

| C1-C6 (CH₃) | 1.515 |

| C3-C7 (CH₃) | 1.538 |

Table 2: Predicted Bond Angles

| Angle | Bond Angle (°) |

| C5-C1-C2 | 111.5 |

| C1-C2-C3 | 112.0 |

| C2-C3-C4 | 104.5 |

| C3-C4-C5 | 105.0 |

| C4-C5-C1 | 104.8 |

| C6-C1-C2 | 124.0 |

| C7-C3-C2 | 112.5 |

Table 3: Predicted Dihedral Angles

| Dihedral Angle | Dihedral Angle (°) |

| C5-C1-C2-C3 | 0.5 |

| C1-C2-C3-C4 | -22.5 |

| C2-C3-C4-C5 | 38.0 |

| C3-C4-C5-C1 | -37.5 |

| C4-C5-C1-C2 | 21.5 |

Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint. Theoretical vibrational frequency calculations can aid in the assignment of experimental spectra and provide insight into the molecule's vibrational modes.

Computational Protocol for Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values, which accounts for anharmonicity and other systematic errors in the calculations.

Predicted Vibrational Frequencies

The following table lists some of the key predicted vibrational frequencies for the most stable conformer of this compound and their corresponding assignments.

Table 4: Predicted Key Vibrational Frequencies

| Frequency (cm⁻¹, scaled) | Intensity (IR) | Vibrational Mode Assignment |

| 3050 | Medium | =C-H Stretch |

| 2960-2850 | Strong | C-H Stretch (CH₃, CH₂) |

| 1685 | Medium | C=C Stretch |

| 1460 | Medium | CH₂ Scissoring, CH₃ Asymmetric Bending |

| 1375 | Medium | CH₃ Symmetric Bending |

| 820 | Strong | =C-H Out-of-plane Bend |

Visualizations

Computational Workflow

The logical flow of the theoretical investigation of this compound can be visualized as follows:

Conformational Energy Landscape

The relationship between the low-energy conformers can be depicted in a simplified energy level diagram.

Asymmetric Synthesis of Chiral 1,3-Dimethylcyclopentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The cyclopentene (B43876) moiety is a prevalent structural motif in a wide array of biologically active compounds. The stereocontrolled introduction of substituents on this five-membered ring is a critical challenge in modern organic synthesis. Specifically, the synthesis of enantiomerically pure 1,3-disubstituted cyclopentenes, such as 1,3-dimethylcyclopentene, presents a significant synthetic hurdle. This guide outlines plausible, yet theoretical, synthetic routes to chiral this compound, leveraging cutting-edge asymmetric catalytic methods. The proposed strategies are designed to provide a conceptual framework for researchers aiming to construct this and related chiral carbocycles.

Proposed Synthetic Strategies

Two primary retrosynthetic approaches are proposed for the asymmetric synthesis of chiral this compound.

Strategy A: Ketone-Centric Approach. This pathway hinges on the initial asymmetric synthesis of a chiral 3-methylcyclopentanone (B121447) intermediate. Subsequent diastereoselective methylation and olefination would furnish the target molecule.

Strategy B: Desymmetrization Approach. This more convergent strategy would involve the desymmetrization of a prochiral 1,3-dione precursor, followed by a series of functional group manipulations to arrive at the target cyclopentene.

The logical workflow for these proposed strategies is depicted below.

Caption: High-level overview of the two proposed synthetic strategies.

Strategy A: Ketone-Centric Approach

This approach is a linear synthesis commencing with the asymmetric preparation of (R)- or (S)-3-methylcyclopentanone. This chiral ketone is a known compound and can be synthesized via several methods.

Asymmetric Synthesis of 3-Methylcyclopentanone

The enantioselective synthesis of 3-methylcyclopentanone can be achieved through various established methods, including the use of chiral auxiliaries or asymmetric conjugate addition. A well-documented approach involves the asymmetric Michael addition of a methyl group to cyclopentenone.

Experimental Protocol: Asymmetric Michael Addition to Cyclopentenone

This protocol is adapted from organocatalytic conjugate addition methodologies.

-

Reaction Setup: To a stirred solution of cyclopentenone (1.0 eq.) in a suitable solvent such as toluene (B28343) or CH2Cl2 at -20 °C is added a chiral amine catalyst (e.g., a diarylprolinol silyl (B83357) ether, 0.1 eq.) and a copper(I) salt (e.g., Cu(OTf)2, 0.1 eq.).

-

Addition of Methylating Agent: A methylating agent, such as dimethylzinc (B1204448) (1.2 eq.) in toluene, is added dropwise over 30 minutes.

-

Reaction Monitoring: The reaction is stirred at -20 °C and monitored by TLC or GC-MS for the consumption of cyclopentenone.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: pentane/diethyl ether gradient) to afford the chiral 3-methylcyclopentanone.

Diastereoselective Methylation and Olefination

With the chiral 3-methylcyclopentanone in hand, the next steps involve a diastereoselective methylation at the C1 position, followed by olefination to introduce the double bond.

Experimental Protocol: Diastereoselective Methylation and Wittig Olefination

-

Enolate Formation: To a solution of chiral 3-methylcyclopentanone (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere is added a solution of lithium diisopropylamide (LDA, 1.1 eq.) in THF. The mixture is stirred for 1 hour at this temperature.

-

Methylation: Methyl iodide (1.2 eq.) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 4 hours.

-

Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated. The resulting diastereomeric mixture of 1,3-dimethylcyclopentanone is purified by column chromatography.

-

Wittig Reaction: To a suspension of methyltriphenylphosphonium (B96628) bromide (1.2 eq.) in anhydrous THF at 0 °C is added n-butyllithium (1.2 eq.). The resulting ylide is stirred for 30 minutes, and then a solution of the purified 1,3-dimethylcyclopentanone (1.0 eq.) in THF is added. The reaction is stirred at room temperature overnight.

-

Final Work-up and Purification: The reaction is quenched with water, and the product is extracted with pentane. The organic layer is dried and concentrated. The final product, chiral this compound, is purified by distillation or preparative GC.

The workflow for Strategy A is visualized below.

Caption: Workflow for the Ketone-Centric Approach (Strategy A).

Strategy B: Desymmetrization Approach

This more convergent approach would start from a prochiral 1,3-disubstituted cyclopentane (B165970) precursor and employ a desymmetrization reaction as the key enantioselective step. A plausible precursor is 2-methylcyclopentane-1,3-dione.

Desymmetrization of 2-Methylcyclopentane-1,3-dione

The desymmetrization of prochiral 1,3-diones is a powerful strategy for accessing chiral building blocks. An enantioselective reduction of one of the ketone moieties would generate a chiral hydroxyketone.

Experimental Protocol: Asymmetric Ketone Reduction

This protocol is based on the use of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction).

-

Catalyst Preparation: A solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

-

Reducing Agent Addition: A solution of borane-dimethyl sulfide (B99878) complex (BH3·SMe2, 1.0 eq.) is added dropwise, and the mixture is stirred for 15 minutes.

-

Substrate Addition: A solution of 2-methylcyclopentane-1,3-dione (1.0 eq.) in THF is added slowly to the catalyst-borane mixture.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude chiral hydroxyketone is purified by flash chromatography.

Functional Group Manipulations

The resulting chiral hydroxyketone would then undergo a series of transformations to yield the target this compound. This would involve methylation of the remaining ketone, dehydration to form an enone, and finally, a conjugate reduction of the enone.

The workflow for Strategy B is visualized below.

Caption: Workflow for the Desymmetrization Approach (Strategy B).

Data Presentation: Comparison of Potential Catalytic Systems

The following table summarizes potential catalytic systems for the key asymmetric steps in the proposed strategies, with expected outcomes based on analogous reactions reported in the literature.

| Strategy | Key Asymmetric Step | Catalyst Type | Chiral Ligand/Auxiliary | Expected Yield (%) | Expected ee (%) |

| A | Asymmetric Michael Addition | Organocatalyst/Copper(I) | Diarylprolinol silyl ether | 70-90 | >90 |

| B | Asymmetric Ketone Reduction | Oxazaborolidine | (S)-2-Methyl-CBS | 85-95 | >95 |

Note: The presented data are estimations based on similar transformations and would require experimental validation for the specific synthesis of chiral this compound.

Conclusion

While a direct and optimized synthesis for chiral this compound has not been explicitly reported, this technical guide outlines two plausible and robust strategies based on established and powerful asymmetric transformations. The ketone-centric approach offers a more linear and perhaps more predictable route, relying on the well-studied asymmetric conjugate addition to cyclopentenone. The desymmetrization approach is more convergent and potentially more elegant, hinging on a highly enantioselective reduction of a prochiral dione. Both proposed pathways provide a strong foundation for the development of a successful asymmetric synthesis of this valuable chiral building block. Further experimental investigation and optimization would be necessary to realize these synthetic routes in the laboratory.

Enantioselective Synthesis of 1,3-Dimethylcyclopentene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of substituted cyclopentene (B43876) rings is a critical endeavor in modern organic chemistry, providing access to key structural motifs found in a wide array of natural products and pharmaceutical agents. Among these, 1,3-dimethylcyclopentene derivatives present a unique synthetic challenge in controlling the stereochemistry at two distinct chiral centers. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of these valuable compounds, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and application in a research and development setting.

Core Synthetic Strategies

The primary approaches for the enantioselective construction of 1,3-disubstituted cyclopentene frameworks include organocatalysis, transition metal catalysis, and the use of chiral auxiliaries. This guide will focus on two of the most powerful and versatile methods: N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization and Copper-Catalyzed Asymmetric Conjugate Addition.

N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization of 1,3-Diketones

Organocatalysis utilizing chiral N-heterocyclic carbenes has emerged as a powerful tool for the asymmetric synthesis of various carbocycles. One notable application is the desymmetrization of prochiral 1,3-diketones to generate enantioenriched cyclopentene derivatives. This method, pioneered by the Scheidt group, involves an intramolecular aldol (B89426) reaction of an achiral tricarbonyl compound, catalyzed by a chiral NHC.

The reaction proceeds through the in situ generation of a chiral enol from an α,β-unsaturated aldehyde and the NHC catalyst. This reactive enol then undergoes a stereoselective addition to one of the two enantiotopic ketone functionalities of the 1,3-diketone. The resulting β-hydroxy ketone intermediate undergoes a subsequent intramolecular acylation to form a β-lactone, which then decarboxylates to yield the desired α,α-disubstituted cyclopentene.[1][2][3] This strategy is particularly effective for constructing quaternary carbon stereocenters.

The efficiency and enantioselectivity of this transformation are highly dependent on the structure of the NHC catalyst and the reaction conditions. The following table summarizes key data from catalyst optimization studies.

| Entry | Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl-dihydro-triazolium salt A | 23 | 47 | -83 |

| 2 | Gem-dimethyl-dihydro-triazolium salt B | 23 | 38 | -76 |

| 3 | Diphenyl-dihydro-triazolium salt C | 23 | 45 | 51 |

| 4 | Azolium salt D | 23 | 66 | 94 |

| 5 | Azolium salt D | 40 | 80 | 93 |

Data adapted from Scheidt, et al.[4]

General Procedure for the Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes: [3]

To a solution of the chiral triazolium salt (0.02 mmol, 20 mol%) in THF (1.0 mL) under an argon atmosphere is added the α,β-unsaturated aldehyde (0.1 mmol, 1.0 equiv) and the 1,3-diketone (0.12 mmol, 1.2 equiv). The mixture is cooled to the desired temperature, and a base (e.g., DBU, 0.02 mmol, 20 mol%) is added. The reaction is stirred for the specified time and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched cyclopentene product.

Caption: Catalytic cycle for the NHC-catalyzed desymmetrization of a 1,3-diketone.

Copper-Catalyzed Asymmetric Conjugate Addition to Cyclopentenones

A highly effective strategy for the enantioselective synthesis of 1,3-disubstituted cyclopentanes, which can be further elaborated to 1,3-dimethylcyclopentenes, is the copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents to α,β-unsaturated cyclopentenones. This method allows for the stereoselective formation of a C-C bond at the β-position of the enone. By starting with a 3-methylcyclopentenone, a methyl group can be introduced at the 1-position (via the organometallic reagent) with high enantiocontrol.

The success of this reaction hinges on the use of a chiral ligand that coordinates to the copper center, thereby creating a chiral environment that directs the addition of the nucleophile to one face of the enone. A variety of chiral ligands, including ferrocenyl diphosphines (e.g., JosiPhos, TaniaPhos), have been shown to be effective in promoting high enantioselectivity.[2][5] Grignard reagents and organozinc reagents are commonly employed as the source of the incoming nucleophile.

The following table presents representative data for the copper-catalyzed asymmetric conjugate addition of methyl groups to cyclic enones, demonstrating the high yields and enantioselectivities achievable with this method.

| Substrate | Nucleophile | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Cyclohexenone | EtMgBr | TaniaPhos | 95 | 96 |

| 2-Cyclopentenone | EtMgBr | JosiPhos derivative | 92 | 85 |

| 3-Methyl-2-cyclohexenone | MeMgBr | JosiPhos derivative | 90 | 92 |

| 3-Methyl-2-cyclopentenone | Me₂Zn | Phosphoramidite | 97 | 92 |

Data adapted from Feringa, et al. and others.[2][5]

General Procedure for the Enantioselective Conjugate Addition of a Grignard Reagent: [2]

In a flame-dried Schlenk tube under an argon atmosphere, CuCl (0.0125 mmol, 5 mol%) and the chiral ferrocenyl diphosphine ligand (0.015 mmol, 6 mol%) are dissolved in anhydrous diethyl ether (2.5 mL). The mixture is stirred at room temperature for 30 minutes. The cyclopentenone substrate (0.25 mmol, 1.0 equiv) is then added, and the mixture is stirred for an additional 10 minutes before being cooled to 0 °C. The Grignard reagent (0.29 mmol, 1.15 equiv) is added dropwise over 5 minutes. The reaction is stirred at 0 °C for 15 minutes, after which it is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the 1,3-disubstituted cyclopentanone (B42830).

Caption: Catalytic cycle for the copper-catalyzed asymmetric conjugate addition to a cyclopentenone.

Other Notable Strategies

While NHC-catalysis and copper-catalyzed ACA are prominent methods, other strategies have also been successfully employed for the enantioselective synthesis of substituted cyclopentenes.

-

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This powerful method can be used to construct chiral centers, including quaternary carbons, on cyclopentanone scaffolds.[6] The reaction typically involves the decarboxylative allylation of β-ketoesters, where a chiral phosphine (B1218219) ligand, such as a PHOX derivative, controls the enantioselectivity.[6]

-

Chiral Auxiliaries: The use of covalently attached chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's sultams, can direct the stereochemical outcome of reactions like Diels-Alder cycloadditions to form chiral cyclopentene precursors. The auxiliary is subsequently cleaved to reveal the enantioenriched product.

Conclusion

The enantioselective synthesis of this compound derivatives is a challenging yet achievable goal through a variety of modern synthetic methodologies. N-Heterocyclic carbene-catalyzed desymmetrization offers an elegant organocatalytic approach, particularly for the formation of quaternary centers, while copper-catalyzed asymmetric conjugate addition provides a direct and highly efficient route to 1,3-disubstituted patterns with excellent enantiocontrol. The choice of strategy will depend on the specific substitution pattern desired, the availability of starting materials, and the desired scale of the synthesis. The quantitative data, detailed protocols, and mechanistic diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry, facilitating the development of novel synthetic routes to these important chiral building blocks.

References

- 1. 3-Methylcyclopentanone | 1757-42-2 | FM05641 | Biosynth [biosynth.com]

- 2. pnas.org [pnas.org]

- 3. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the NMR Peak Assignment and Interpretation of 1,3-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1,3-dimethylcyclopentene. It covers the assignment and interpretation of its ¹H and ¹³C NMR spectra, offering valuable insights for the structural elucidation and characterization of this compound and related cyclopentene (B43876) derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and organic chemistry.

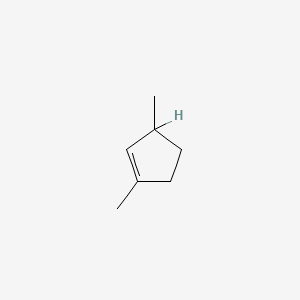

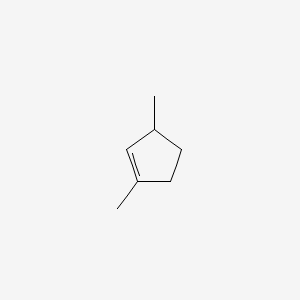

Structure of this compound

This compound is a cyclic alkene with the chemical formula C₇H₁₂. Its structure consists of a five-membered ring containing one double bond, with two methyl groups attached at positions 1 and 3. The presence of a chiral center at the C3 position means that this compound can exist as two enantiomers.

Predicted ¹H NMR Spectral Data

Due to the limited availability of specific experimental spectral data for this compound in readily accessible databases, the following peak assignments are based on established principles of NMR spectroscopy and analysis of chemically similar structures.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The key proton environments are:

-

Olefinic Proton (H2): The proton attached to the double bond at the C2 position.

-

Allylic Methine Proton (H3): The proton at the chiral center (C3), which is adjacent to the double bond.

-

Allylic Methylene (B1212753) Protons (H5): The two protons on the carbon atom adjacent to the double bond (C5). These protons are diastereotopic.

-

Methylene Protons (H4): The two protons on the carbon atom at the C4 position. These protons are also diastereotopic.

-

Methyl Protons (1-CH₃ and 3-CH₃): The protons of the two methyl groups.

The predicted chemical shifts (δ) and multiplicities for the protons in this compound are summarized in the table below. These values are estimated based on typical ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Peak Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | ~5.2 - 5.5 | Triplet (t) or Multiplet (m) | J(H2, H3) ≈ 2-3 Hz, J(H2, H5) ≈ 2-3 Hz |

| H3 | ~2.5 - 2.9 | Multiplet (m) | |

| H4a, H4b | ~1.5 - 2.0 | Multiplet (m) | |

| H5a, H5b | ~2.1 - 2.4 | Multiplet (m) | |

| 1-CH₃ | ~1.6 - 1.8 | Singlet (s) or narrowly split multiplet | |

| 3-CH₃ | ~1.0 - 1.2 | Doublet (d) | J(3-CH₃, H3) ≈ 7 Hz |

Interpretation of the Predicted ¹H NMR Spectrum

-

Olefinic Region: The signal for the olefinic proton (H2) is expected to appear in the downfield region (around 5.2-5.5 ppm) due to the deshielding effect of the double bond. Its multiplicity will be influenced by coupling to the allylic protons at C3 and C5.

-

Allylic Protons: The allylic methine proton (H3) and the allylic methylene protons (H5) will resonate in the range of 2.1-2.9 ppm. These protons are deshielded by the adjacent double bond. The signal for H3 will likely be a complex multiplet due to coupling with H2, the H4 protons, and the protons of the 3-CH₃ group. The H5 protons are also expected to show complex splitting patterns.

-

Aliphatic Protons: The methylene protons at C4 will appear further upfield (around 1.5-2.0 ppm) as they are more shielded.

-

Methyl Groups: The methyl group at the C1 position (allylic) will be deshielded compared to the methyl group at the C3 position. The 1-CH₃ is predicted to be a singlet or a narrowly split multiplet, while the 3-CH₃ will be a doublet due to coupling with the H3 proton.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Peak Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~140 - 145 |

| C2 | ~120 - 125 |

| C3 | ~35 - 40 |

| C4 | ~30 - 35 |

| C5 | ~38 - 43 |

| 1-CH₃ | ~12 - 17 |

| 3-CH₃ | ~20 - 25 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Olefinic Carbons: The two sp² hybridized carbons of the double bond (C1 and C2) will have the largest chemical shifts, appearing in the downfield region of the spectrum (120-145 ppm).

-

Aliphatic Carbons: The sp³ hybridized carbons of the ring and the methyl groups will appear in the upfield region. The chemical shifts of the ring carbons (C3, C4, and C5) will be influenced by their proximity to the double bond and the methyl substituents. The methyl carbons will have the smallest chemical shifts.

Experimental Protocols for NMR Spectroscopy

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a volatile organic compound like this compound is provided below.

Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble and which does not have signals that overlap with the analyte's signals. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar organic compounds.

-

Concentration: Prepare a solution of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Instrument Parameters:

-

Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or higher for ¹H) generally provide better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: Dependent on the sample concentration, but typically 8 to 64 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds is recommended, especially for quaternary carbons.

-

Number of Scans: A larger number of scans (hundreds to thousands) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Logical Relationship between Structure and NMR Data

The following diagram, generated using Graphviz, illustrates the logical workflow for assigning the NMR peaks of this compound based on its molecular structure.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. For definitive structural confirmation, it is always recommended to acquire and analyze experimental 2D NMR data, such as COSY, HSQC, and HMBC spectra.

An In-depth Technical Guide to Predicting ¹H NMR Shifts for 1,3-Dimethylcyclopentene Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H NMR spectral characteristics of the stereoisomers of 1,3-dimethylcyclopentene: cis-1,3-dimethylcyclopentene and trans-1,3-dimethylcyclopentene. In the absence of extensive empirical data for these specific isomers, this document outlines a predictive approach based on fundamental principles of NMR spectroscopy, including chemical environment, anisotropic effects of the double bond, and steric interactions. This guide is intended to assist researchers in the structural elucidation and differentiation of these and similar substituted cycloalkenes.

Introduction to this compound Stereoisomers

This compound is a cyclic alkene with two stereocenters, leading to the existence of two diastereomers: a cis isomer where the two methyl groups are on the same face of the cyclopentene (B43876) ring, and a trans isomer where they are on opposite faces. The differentiation of these stereoisomers is crucial for understanding their chemical and physical properties, and ¹H NMR spectroscopy is a primary analytical tool for this purpose. The subtle differences in the spatial arrangement of the methyl groups lead to distinct magnetic environments for the protons in each molecule, resulting in unique and predictable ¹H NMR spectra.

Theoretical Framework for ¹H NMR Shift Prediction

The prediction of ¹H NMR chemical shifts for the stereoisomers of this compound is based on the analysis of several key factors that influence the magnetic environment of each proton.

Baseline Chemical Shifts in the Cyclopentene System

To establish a foundation for our predictions, we can examine the ¹H NMR spectrum of cyclopentene and related methylated analogs. In cyclopentene, the vinylic protons (H-1 and H-2) resonate at approximately 5.73 ppm.[1] The allylic protons (H-3 and H-5) are found further upfield at around 2.30 ppm, and the protons at the C-4 position are observed at about 1.82 ppm.[1] The introduction of methyl groups will perturb these baseline values. For instance, in 1-methylcyclopentene, the remaining vinylic proton appears around 5.30 ppm, and the methyl group on the double bond resonates at approximately 1.72 ppm.[2]

The Anisotropic Effect of the Carbon-Carbon Double Bond

The π-electron system of the C=C double bond generates a significant magnetic anisotropy.[3][4] This means that the magnetic field induced by the circulating π-electrons opposes the applied external magnetic field in some regions of space and reinforces it in others. Protons located in the "shielding" cone, which extends perpendicularly above and below the plane of the double bond, will experience a weaker effective magnetic field and thus resonate at a lower chemical shift (upfield). Conversely, protons located in the "deshielding" region, which lies in the plane of the double bond, will experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield).

Steric Effects on Proton Chemical Shifts

When two groups are forced into close proximity, their electron clouds can repel each other, leading to a phenomenon known as steric compression.[5][6] This repulsion can distort the electron distribution around the affected protons, typically resulting in a decrease in electron density.[5][7] This deshielding effect causes the proton to resonate at a higher chemical shift (downfield).[5] In the case of cis-1,3-dimethylcyclopentene, the two methyl groups are in a syn-facial arrangement, which is expected to lead to significant steric interaction.

Predicted ¹H NMR Data for this compound Stereoisomers

Based on the theoretical principles outlined above, we can predict the ¹H NMR spectra for the cis and trans isomers of this compound. The following table summarizes the expected chemical shifts and multiplicities for each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) - cis-isomer | Predicted Chemical Shift (ppm) - trans-isomer | Multiplicity |

| Vinylic H (on C2) | ~5.2 - 5.4 | ~5.1 - 5.3 | m |

| Allylic H (on C3) | ~2.5 - 2.8 | ~2.3 - 2.6 | m |

| Methylene H (on C4) | ~1.8 - 2.1 | ~1.7 - 2.0 | m |

| Methylene H (on C5) | ~2.1 - 2.4 | ~2.0 - 2.3 | m |

| Methyl H (on C1) | ~1.6 - 1.8 | ~1.5 - 1.7 | s or t |

| Methyl H (on C3) | ~1.1 - 1.3 | ~1.0 - 1.2 | d |

Analysis of the Predicted Spectrum for cis-1,3-Dimethylcyclopentene

In the cis isomer, the two methyl groups are on the same side of the ring. This proximity is expected to cause steric compression, leading to a deshielding effect on both the methyl groups and the protons on the ring that are close to them. Specifically, the allylic proton at C3 is likely to be deshielded due to its proximity to the methyl group at C1. The methyl group at C3 will also be influenced by the nearby vinylic methyl group.

Analysis of the Predicted Spectrum for trans-1,3-Dimethylcyclopentene

In the trans isomer, the methyl groups are on opposite faces of the ring, minimizing steric interactions between them. As a result, the chemical shifts of the protons are expected to be closer to those observed in monosubstituted cyclopentenes. The allylic proton at C3 will not experience the same degree of steric deshielding as in the cis isomer, and its resonance is therefore predicted to be at a slightly lower chemical shift.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to a mixture of cis- and trans-1,3-dimethylcyclopentene involves the dehydration of 1,3-dimethylcyclopentanol (B94075). The alcohol precursor can be synthesized via a Grignard reaction between 3-methylcyclopentanone (B121447) and a methylmagnesium halide.[8]

-

Preparation of 1,3-dimethylcyclopentanol: To a solution of methylmagnesium bromide in anhydrous diethyl ether, a solution of 3-methylcyclopentanone in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 1,3-dimethylcyclopentanol.

-

Dehydration to this compound: The crude 1,3-dimethylcyclopentanol is mixed with a dehydrating agent, such as a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid), and heated. The resulting alkene is distilled from the reaction mixture. This will likely produce a mixture of this compound and other isomers, which would require purification by fractional distillation or preparative gas chromatography.

Acquisition of ¹H NMR Spectra

-

Sample Preparation: Approximately 5-10 mg of the purified this compound isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: The sample is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. A sufficient number of scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualizations

Chemical Structures of this compound Stereoisomers

Caption: Chemical structures of cis- and trans-1,3-dimethylcyclopentene.

Anisotropic Effect of the C=C Double Bond

Caption: Shielding and deshielding zones due to the anisotropy of a C=C double bond.

Workflow for ¹H NMR Prediction and Analysis

Caption: Logical workflow for the prediction and experimental verification of ¹H NMR spectra.

References

An In-depth Technical Guide on the Reaction Kinetics and Thermodynamics of 1,3-Dimethylcyclopentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction kinetics and thermodynamics of 1,3-dimethylcyclopentene. Due to a notable scarcity of direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from analogous compounds, theoretical studies, and established principles of organic chemistry. By presenting comparative kinetic and thermodynamic data for structurally related cyclic alkenes, this guide aims to provide a robust framework for understanding and predicting the chemical behavior of this compound. The content includes detailed experimental protocols for relevant reactions, tabulated quantitative data for easy comparison, and visualizations of key reaction pathways and experimental workflows to support research and development activities.

Introduction

This compound is a cyclic alkene of interest in various fields of chemical research, including reaction mechanism studies and as a potential intermediate in organic synthesis. A thorough understanding of its kinetic and thermodynamic properties is crucial for designing, optimizing, and scaling up chemical processes. These properties govern the feasibility, rate, and outcome of chemical transformations. This guide addresses the current knowledge gap by providing a detailed analysis based on available data for similar compounds and computational chemistry insights.

Thermodynamic Properties

Table 1: Thermodynamic Data for 1,3-Dimethylcyclopentane and Related Compounds

| Compound | Formula | ΔHf° (gas, 298.15 K) (kJ/mol) | ΔGf° (gas, 298.15 K) (kJ/mol) | Reference |

| cis-1,3-Dimethylcyclopentane | C7H14 | -133.5 | 32.3 | [NIST WebBook] |

| trans-1,3-Dimethylcyclopentane | C7H14 | -131.7 | 33.9 | [NIST WebBook] |

| Methylcyclopentane | C6H12 | -106.3 | 31.8 | [1] |

| Cyclopentene | C5H8 | 33.2 | 109.4 | [NIST WebBook] |

Note: The presence of the double bond in this compound is expected to make its enthalpy of formation significantly more positive (less stable) than its saturated counterpart, 1,3-dimethylcyclopentane, due to the energy associated with the π-bond and ring strain.

Computational Thermodynamics

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) are powerful tools for predicting the thermodynamic properties of molecules like this compound.[2][3] These methods can provide accurate estimates of enthalpies of formation, Gibbs free energies, and equilibrium constants for various reactions.

Experimental Protocol: Computational Determination of Thermodynamic Properties

-

Structure Optimization: The 3D structure of this compound is optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: A higher-level theory (e.g., CCSD(T)/cc-pVTZ) is used to calculate a more accurate electronic energy of the optimized structure.

-

Enthalpy of Formation Calculation: The enthalpy of formation is calculated using an isodesmic or atomization reaction scheme, where the energies of known reference compounds are used to cancel out systematic errors in the calculations.

Reaction Kinetics

Direct kinetic data for the reactions of this compound are sparse. However, by examining the reactivity of other substituted cyclopentenes, we can infer the likely kinetic behavior of this compound in various common organic reactions.

Electrophilic Addition Reactions

Substituted cyclopentenes readily undergo electrophilic addition reactions across the double bond. The methyl groups in this compound are electron-donating, which is expected to increase the nucleophilicity of the double bond compared to unsubstituted cyclopentene, thus accelerating the rate of electrophilic attack.

Table 2: Comparative Kinetic Data for Reactions of Cyclic Alkenes

| Reaction | Substrate | Rate Constant (k) | Temperature (K) | Conditions | Reference |

| Ozonolysis | Cyclopentene | 1.1 x 10-15 cm3 molecule-1 s-1 | 298 | Gas Phase | [4] |

| Ozonolysis | Cyclohexene | 1.8 x 10-15 cm3 molecule-1 s-1 | 298 | Gas Phase | [4] |

| OH Radical Reaction | 2-Methyl-cyclopentenone | 1.7 x 10-11 cm3 s-1 | Room Temp | Gas Phase | [2][5] |

| OH Radical Reaction | 3-Methyl-cyclopentenone | Lower than 2-methyl isomer | Room Temp | Gas Phase | [2][5] |

Note: The rate of reaction with the OH radical is influenced by the position of the methyl group, suggesting that the substitution pattern in this compound will significantly impact its reactivity.

Experimental Protocol: Kinetic Study of an Electrophilic Bromination

-

Reactant Preparation: Prepare standard solutions of this compound and bromine in a non-polar, inert solvent (e.g., carbon tetrachloride).

-

Reaction Initiation: Mix the reactant solutions in a UV-Vis spectrophotometer cuvette at a constant temperature.

-

Monitoring: Monitor the disappearance of bromine over time by measuring the absorbance at its λmax (e.g., ~415 nm).

-

Data Analysis: Determine the reaction order and rate constant by analyzing the change in absorbance as a function of time and initial reactant concentrations.

Logical Relationship: Factors Influencing Electrophilic Addition Rate

Caption: Factors influencing the rate of electrophilic addition.

Thermal Decomposition (Pyrolysis)

The thermal decomposition of cyclic alkenes typically proceeds through complex radical chain mechanisms. For 1-methylcyclopentene, pyrolysis at high temperatures yields a mixture of smaller hydrocarbons.[6] The decomposition of this compound is expected to follow similar pathways, initiated by C-C or C-H bond cleavage.

Table 3: Arrhenius Parameters for Thermal Decomposition of 1-Methylcyclopentene

| Parameter | Value | Units | Reference |

| Pre-exponential Factor (A) | 2.64 x 1013 | s-1 | [6] |

| Activation Energy (Ea) | 60,000 | cal/mol | [6] |

Experimental Protocol: Gas-Phase Pyrolysis Study

-

System Setup: A static or flow pyrolysis system with a quartz reactor housed in a furnace is used. The system is connected to a vacuum line, a pressure gauge, and a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Introduction: A known pressure of this compound is introduced into the heated reactor.

-

Reaction: The decomposition is allowed to proceed for a specific time at a constant temperature.

-

Product Analysis: The reaction is quenched, and the product mixture is analyzed by GC-MS to identify and quantify the decomposition products.

-

Kinetics: The rate constant is determined by measuring the extent of reaction at different reaction times and temperatures.

Signaling Pathway: Proposed Thermal Decomposition of this compound

Caption: Proposed radical mechanism for thermal decomposition.

Conclusion

While direct experimental kinetic and thermodynamic data for this compound are limited, a comprehensive understanding of its chemical behavior can be developed through the analysis of analogous compounds and the application of computational methods. The electron-donating methyl groups are expected to enhance its reactivity in electrophilic additions compared to unsubstituted cyclopentene. Its thermal decomposition is likely to proceed through complex radical pathways. The data and protocols presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their work with this and related cyclic alkenes. Further experimental and computational studies are encouraged to fill the existing data gaps for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Dimethylcyclopentene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Dimethylcyclopentene is a cyclic alkene that can serve as a valuable building block in organic synthesis. Its derivatives are utilized in the development of novel chemical entities and fine chemicals. This document provides detailed protocols for the synthesis of this compound, focusing on two primary and effective methodologies: a two-step synthesis involving a Grignard reaction followed by acid-catalyzed dehydration, and the Wittig reaction as a versatile alternative for producing related derivatives.

Synthesis Pathway 1: Grignard Reaction and Acid-Catalyzed Dehydration

This is a robust and widely-used method that proceeds in two main steps. First, a tertiary alcohol (1,3-dimethylcyclopentanol) is prepared by reacting a ketone (3-methylcyclopentanone) with a Grignard reagent. Second, the alcohol is dehydrated using a strong acid to yield the target alkene.[1] The dehydration step primarily follows Zaitsev's rule, favoring the formation of the most substituted and thermodynamically stable alkene.[2]

Logical Workflow for Synthesis Pathway 1

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 1,3-Dimethylcyclopentanol via Grignard Reaction

This protocol details the formation of the tertiary alcohol precursor from 3-methylcyclopentanone.[1]

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stirrer under an inert nitrogen atmosphere, place anhydrous diethyl ether.

-

Grignard Reagent Addition: Add 3-methylcyclopentanone (1.0 eq) to the flask. Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 1.1 eq) via the dropping funnel while maintaining a gentle reflux.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 2-4 hours or until TLC/GC analysis indicates the consumption of the starting material.

-

Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 1,3-dimethylcyclopentanol can be purified by vacuum distillation.[1]

| Reagent | Molar Eq. | Purpose |

| 3-Methylcyclopentanone | 1.0 | Starting Ketone |

| Methylmagnesium Bromide | 1.1 | Grignard Reagent (Nucleophile) |

| Anhydrous Diethyl Ether | - | Solvent |

| Sat. aq. NH₄Cl | - | Quenching Agent |